Methyl 2-(2,2-dimethylpropanoylamino)-3-(4-hydroxyphenyl)propanoate
Overview
Description
Methyl 2-(2,2-dimethylpropanoylamino)-3-(4-hydroxyphenyl)propanoate is a complex organic compound with a unique structure that includes a methyl ester, a dimethylpropanoylamino group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,2-dimethylpropanoylamino)-3-(4-hydroxyphenyl)propanoate typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. One common method involves the esterification of 2-(2,2-dimethylpropanoylamino)-3-(4-hydroxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and advanced purification techniques ensures high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,2-dimethylpropanoylamino)-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the ester group produces the corresponding alcohol.
Scientific Research Applications
Methyl 2-(2,2-dimethylpropanoylamino)-3-(4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-(2,2-dimethylpropanoylamino)-3-(4-hydroxyphenyl)propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the ester and amide groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Methyl 2-(2,2-dimethylpropanoylamino)-3-(4-hydroxyphenyl)propanoate can be compared with other similar compounds such as:
Methyl 2-(2,2-dimethylpropanoylamino)-3-phenylpropanoate: Lacks the hydroxy group, resulting in different reactivity and biological activity.
Ethyl 2-(2,2-dimethylpropanoylamino)-3-(4-hydroxyphenyl)propanoate: The ethyl ester has slightly different physical and chemical properties compared to the methyl ester.
Methyl 2-(2,2-dimethylpropanoylamino)-3-(4-methoxyphenyl)propanoate: The methoxy group alters the compound’s electronic properties and reactivity.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on the compound’s behavior in various contexts.
Properties
IUPAC Name |
methyl 2-(2,2-dimethylpropanoylamino)-3-(4-hydroxyphenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)14(19)16-12(13(18)20-4)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFAQOJESVSXQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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